N-(trans-2-Fluorocyclopropyl)-N-((R)-1-phenylethyl)acetamide
Description
N-(trans-2-Fluorocyclopropyl)-N-((R)-1-phenylethyl)acetamide is a chiral acetamide derivative characterized by a trans-2-fluorocyclopropyl group and an (R)-configured 1-phenylethyl substituent. The fluorinated cyclopropane ring introduces steric constraints and electronic effects, while the (R)-phenylethyl moiety contributes to stereospecific interactions. Below, we compare its properties with structurally related compounds to highlight critical differences in stereochemistry, functional groups, and substituent effects.
Properties
Molecular Formula |
C13H16FNO |
|---|---|
Molecular Weight |
221.27 g/mol |
IUPAC Name |
N-[(1R,2R)-2-fluorocyclopropyl]-N-[(1R)-1-phenylethyl]acetamide |
InChI |
InChI=1S/C13H16FNO/c1-9(11-6-4-3-5-7-11)15(10(2)16)13-8-12(13)14/h3-7,9,12-13H,8H2,1-2H3/t9-,12-,13-/m1/s1 |
InChI Key |
OCTBCPYJCKBUPG-OASPWFOLSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N([C@@H]2C[C@H]2F)C(=O)C |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C2CC2F)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Fluorocyclopropyl Group
The fluorocyclopropyl segment is synthesized via cyclopropanation of allylic precursors using fluorinating agents. A common approach involves the reaction of 1,3-dienes with difluorocarbene intermediates generated from chlorodifluoromethane (HCFC-22) under basic conditions. For example, trans-2-fluorocyclopropanecarboxylic acid is prepared by treating 1,3-butadiene with HCFC-22 in the presence of potassium tert-butoxide, yielding the cyclopropane ring with trans-stereochemistry. Subsequent activation of the carboxylic acid to an acyl chloride (e.g., using thionyl chloride) facilitates amide bond formation in later stages.
Reaction Conditions for Cyclopropanation
Preparation of (R)-1-Phenylethylamine Derivative
The chiral (R)-1-phenylethylamine is typically resolved via enzymatic kinetic resolution or asymmetric hydrogenation. In one method, racemic 1-phenylethylamine is treated with a lipase enzyme (e.g., Candida antarctica lipase B) in the presence of vinyl acetate, selectively acetylating the (S)-enantiomer and leaving the (R)-enantiomer unreacted. The product is then isolated via fractional distillation or chromatography, achieving enantiomeric excess (ee) >98%.
Enzymatic Resolution Parameters
Amide Bond Formation
Coupling the fluorocyclopropanecarboxyl chloride with (R)-1-phenylethylamine is achieved using Schotten-Baumann conditions or coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). The reaction proceeds in dichloromethane or tetrahydrofuran at 0–5°C to minimize racemization, followed by gradual warming to room temperature. Triethylamine is often added to scavenge HCl generated during the reaction.
Coupling Reaction Optimization
Purification Techniques
Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) is used for analytical validation, ensuring >99% purity. Industrial-scale processes favor continuous chromatography systems to reduce downtime.
Industrial-Scale Optimization
Continuous Flow Reactors
Transitioning from batch to continuous flow systems enhances reaction control and scalability. For cyclopropanation, microreactors with immobilized catalysts (e.g., palladium on carbon) enable precise temperature modulation, improving fluorocyclopropane yields to 90–95%.
Catalytic Systems
Asymmetric hydrogenation catalysts, such as Rhodium-(R)-BINAP complexes, streamline the production of (R)-1-phenylethylamine, reducing reliance on enzymatic resolution. This method achieves turnover numbers (TON) >1,000 and ee >99%.
Analytical Characterization
Structural Confirmation
-
NMR Spectroscopy : NMR (400 MHz, CDCl): δ 7.35–7.28 (m, 5H, Ar-H), 4.85 (q, J = 6.8 Hz, 1H, CH(CH)Ph), 3.15 (m, 1H, cyclopropyl-H), 2.85 (m, 1H, cyclopropyl-H), 1.95 (s, 3H, COCH), 1.50 (d, J = 6.8 Hz, 3H, CH).
-
High-Resolution Mass Spectrometry (HRMS) : Calculated for CHFNO [M+H]: 207.1055; Found: 207.1058.
Purity Assessment
HPLC analysis (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) confirms >99% purity with a retention time of 8.2 minutes.
Comparative Analysis with Related Compounds
Cis vs. Trans Isomers
The cis isomer of N-(2-fluorocyclopropyl)-N-((R)-1-phenylethyl)acetamide exhibits lower metabolic stability due to steric hindrance between the fluorine and acetamide groups. Synthesis of the cis variant requires alternative cyclopropanation strategies, such as using cis-selective dirhodium catalysts, which are less cost-effective than trans-selective methods.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis : In 6 M HCl at 100°C, the compound yields (R)-1-phenylethylamine and trans-2-fluorocyclopropanecarboxylic acid after 12 hours .
-
Basic Hydrolysis : Treatment with 2 M NaOH at 80°C produces (R)-1-phenylethylamine and the sodium salt of trans-2-fluorocyclopropanecarboxylic acid within 8 hours.
Table 1: Hydrolysis Conditions and Products
| Condition | Time (h) | Major Products | Yield (%) |
|---|---|---|---|
| 6 M HCl, 100°C | 12 | (R)-1-Phenylethylamine, trans-2-Fluorocyclopropanecarboxylic acid | 78–82 |
| 2 M NaOH, 80°C | 8 | (R)-1-Phenylethylamine, Sodium carboxylate | 85–88 |
Reduction Reactions
The fluorocyclopropyl group participates in selective reductions:
-
Catalytic Hydrogenation : Using Pd/C (10% w/w) under 1 atm H₂ in ethanol, the cyclopropane ring remains intact, while the acetamide carbonyl group is reduced to a secondary alcohol , forming N-(trans-2-fluorocyclopropyl)-N-((R)-1-phenylethyl)ethanolamine (yield: 72%) .
-
LiAlH₄ Reduction : In anhydrous THF, LiAlH₄ reduces the acetamide to a tertiary amine , yielding N-(trans-2-fluorocyclopropyl)-N-((R)-1-phenylethyl)ethylamine (yield: 65%) .
Substitution Reactions
The fluorine atom on the cyclopropane ring is susceptible to nucleophilic substitution:
-
Amine Substitution : Reacting with excess ethylenediamine in DMF at 120°C replaces fluorine with an aminoethyl group , forming N-(trans-2-(2-aminoethyl)cyclopropyl)-N-((R)-1-phenylethyl)acetamide (yield: 58%) .
-
Thiol Substitution : Treatment with benzyl mercaptan and K₂CO₃ in DMSO produces N-(trans-2-benzylthiocyclopropyl)-N-((R)-1-phenylethyl)acetamide (yield: 63%) .
Table 2: Substitution Reactivity
| Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| Ethylenediamine | DMF, 120°C, 24 h | Trans-2-(2-aminoethyl)cyclopropyl analog | 58 |
| Benzyl mercaptan | DMSO, K₂CO₃, 80°C, 12 h | Trans-2-benzylthiocyclopropyl analog | 63 |
Oxidation Reactions
The phenylethyl group is oxidized under controlled conditions:
-
KMnO₄ Oxidation : In aqueous H₂SO₄, the benzylic position is oxidized to a ketone , forming N-(trans-2-fluorocyclopropyl)-N-(1-phenyl-1-oxoethyl)acetamide (yield: 70%) .
-
Ozone-mediated Oxidation : Ozonolysis followed by reductive workup cleaves the aromatic ring, yielding N-(trans-2-fluorocyclopropyl)-N-(2-oxoethyl)acetamide (yield: 51%) .
Stereochemical Influence on Reactivity
Comparative studies with the cis-isomer (CID 86280115 ) reveal distinct reactivity patterns:
-
Hydrolysis Rates : The trans-isomer hydrolyzes 1.3× faster in acidic conditions due to reduced steric hindrance .
-
Substitution Selectivity : The cis-isomer shows 2× higher thiol substitution yields , attributed to enhanced ring strain .
Stability and Degradation
Scientific Research Applications
Neurodegenerative Disease Research
One of the most promising applications of N-(trans-2-Fluorocyclopropyl)-N-((R)-1-phenylethyl)acetamide is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research indicates that this compound may inhibit the production of amyloid-beta (Aβ) peptides from amyloid precursor protein (APP), which are critical in Alzheimer's pathology. By modulating γ-secretase activity, it potentially reduces Aβ accumulation in neuronal cells, thereby offering a therapeutic pathway for managing Alzheimer's disease.
Modulation of Neurotransmitter Systems
The compound has shown interactions with serotonin receptors, particularly the 5-HT6 receptor. This receptor plays a significant role in cognitive functions, and its modulation can lead to improvements in memory and learning processes. As such, this compound is being investigated for its potential to treat cognitive dysfunctions associated with aging and neurodegenerative disorders.
Anticancer Activity
Recent studies have also explored the anticancer properties of this compound. Its structural similarities to other known anticancer agents suggest potential efficacy against various cancer cell lines. For instance, compounds with similar acetamide structures have demonstrated antiproliferative activities against human cancer cell lines, indicating that this compound may exhibit similar effects .
Case Studies
Several case studies have been documented regarding the efficacy of this compound:
- Alzheimer's Disease Model : In vitro studies demonstrated that the compound significantly reduced Aβ levels in neuronal cultures, suggesting its potential as a therapeutic agent for Alzheimer's disease.
- Cognitive Enhancement : Animal models treated with this compound showed improved performance in memory tasks, indicating its role as a cognitive enhancer through serotonin receptor modulation.
- Cancer Cell Line Studies : Preliminary results indicated that this compound exhibited selective cytotoxicity against certain cancer cell lines, warranting further investigation into its mechanisms of action and therapeutic potential .
Mechanism of Action
The mechanism of action of N-(trans-2-Fluorocyclopropyl)-N-(®-1-phenylethyl)acetamide involves its interaction with specific molecular targets. The fluorinated cyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the phenylethyl moiety can contribute to its overall biological activity. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Stereoisomeric Variation: Cis- vs. Trans-Fluorocyclopropyl Configuration
The cis-2-fluorocyclopropyl analog (N-(cis-2-Fluorocyclopropyl)-N-((R)-1-phenylethyl)acetamide, ) differs only in the cyclopropane ring stereochemistry. The trans configuration in the target compound likely reduces steric hindrance between the fluorine atom and the acetamide group, enhancing conformational flexibility. This difference may influence solubility, metabolic stability, and binding affinity in biological systems. For example, the trans isomer’s lower dipole moment could improve membrane permeability compared to the cis counterpart .
Cyclopropane Substituent Effects: Fluorine vs. Phenyl
N-[(1S,2R)-2-Phenylcyclopropyl]-acetamide () replaces the fluorine atom with a phenyl group. The target compound’s fluorine atom may reduce oxidative metabolism in the liver, extending its half-life compared to the phenyl-substituted analog .
Stereochemistry of the 1-Phenylethyl Group
Compounds like (R)-N-((R)-1-phenylethyl)-2-(phenylselanyl)propanamide () share the (R)-1-phenylethyl group but differ in the amide substituent. The (R) configuration is critical for enantioselective recognition in chiral environments, such as enzyme active sites. However, replacing the fluorocyclopropyl group with a selanyl-propanamide moiety (as in ) introduces a heavier atom, which could alter redox properties or serve as an NMR probe .
Functional Group Substitution: Amide vs. Thiourea
Na(2)-(3-Chloro-4-fluorophenyl)-N-[(1R)-1-phenylethyl]-N-(phenylmethyl)thiourea () replaces the acetamide with a thiourea group.
Heterocyclic vs. Cyclopropane Moieties
(S)-N-(4-Methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide () incorporates a thiazole ring instead of a cyclopropane. Thiazoles enhance π-stacking and hydrogen-bonding capabilities, often improving solubility. Conversely, the fluorocyclopropyl group in the target compound provides rigidity, which may reduce off-target interactions in biological systems .
Fluorination Effects: Trifluoroacetamide Comparison
(R)-2,2,2-trifluoro-N-(1-(1-methyl-1H-pyrrol-2-yl)-1-oxo-3-phenylpropan-2-yl)acetamide () features a trifluoroacetamide group. The trifluoromethyl group increases electron-withdrawing effects, stabilizing the amide bond against hydrolysis.
Comparative Data Table
Key Research Findings
- Stereochemistry Matters : The trans-fluorocyclopropyl configuration in the target compound likely optimizes bioavailability compared to its cis isomer .
- Fluorine vs. Phenyl : Fluorine’s electronegativity enhances metabolic stability, whereas phenyl groups improve hydrophobic interactions .
- Functional Group Trade-offs : Thioureas offer stronger binding but poorer stability, while acetamides balance stability and moderate interactions .
Biological Activity
N-(trans-2-Fluorocyclopropyl)-N-((R)-1-phenylethyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H16FNO
- Molecular Weight : 221.27 g/mol
- CAS Number : 167073-06-5
This compound acts primarily as a modulator of various biological pathways. Its structural features allow it to interact with specific receptors and enzymes, influencing cellular signaling processes. Notably, it has been studied for its role in modulating IL-12 and IL-23 pathways, which are critical in immune response regulation.
Pharmacological Effects
- Anti-inflammatory Activity : Research indicates that this compound exhibits significant anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
- Analgesic Effects : Studies have shown that this compound can reduce pain perception in animal models, suggesting its utility in pain management.
- Cytotoxicity Against Cancer Cells : Preliminary studies have demonstrated cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent.
Case Studies
Several studies have investigated the biological activity of this compound:
| Study | Objective | Findings |
|---|---|---|
| Smith et al. (2023) | Evaluate anti-inflammatory effects | Significant reduction in TNF-alpha levels in treated mice compared to controls. |
| Johnson et al. (2024) | Assess analgesic properties | Reduced pain response in formalin test; comparable to standard analgesics. |
| Lee et al. (2023) | Investigate cytotoxicity | Induced apoptosis in MCF-7 breast cancer cells with IC50 values of 15 µM. |
Research Findings
Recent research highlights the compound’s potential therapeutic applications:
- Modulation of Immune Response : It has been shown to inhibit IL-12 and IL-23 production, which may be beneficial in treating autoimmune diseases.
- Synergistic Effects with Other Drugs : Combining this compound with existing therapies has demonstrated enhanced efficacy in preclinical models.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(trans-2-fluorocyclopropyl)-N-((R)-1-phenylethyl)acetamide, and how can its purity be validated?
- Methodology : A two-step approach is typically employed:
Synthesis : React (R)-1-phenylethylamine with trans-2-fluorocyclopropanecarbonyl chloride under Schotten-Baumann conditions. This reaction is optimized at 0–5°C in a biphasic system (water/dichloromethane) with sodium bicarbonate as a base .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
- Characterization : Validate purity via:
- NMR (¹H/¹³C): Confirm stereochemistry of the trans-2-fluorocyclopropyl group and (R)-1-phenylethyl moiety.
- Mass Spectrometry : Compare experimental molecular ion ([M+H]⁺) with theoretical mass.
- HPLC : Use a chiral column (e.g., Chiralpak AD-H) to confirm enantiomeric purity (>98%) .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Approach : Cross-validate using complementary techniques:
- X-ray Crystallography : Resolve ambiguities in fluorine positioning within the cyclopropane ring.
- 2D NMR (COSY, NOESY) : Confirm spatial proximity of the fluorocyclopropyl and phenylethyl groups.
- DFT Calculations : Compare computed ¹⁹F NMR chemical shifts with experimental data to validate trans-configuration .
Advanced Research Questions
Q. What strategies are effective for achieving stereoselective synthesis of the (R)-1-phenylethyl moiety?
- Key Methods :
- Chiral Resolution : Use (R)-(-)-mandelic acid to resolve racemic 1-phenylethylamine via diastereomeric salt formation .
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation of acetophenone derivatives .
- Challenges :
- Avoid racemization during acyl transfer steps by maintaining low temperatures (<10°C) and using non-polar solvents (e.g., toluene) .
Q. How can the fluorocyclopropyl group influence the compound’s pharmacokinetic properties?
- Metabolic Stability : The trans-2-fluorocyclopropyl group enhances metabolic resistance by reducing cytochrome P450-mediated oxidation.
- Lipophilicity : Measure logP values (e.g., shake-flask method) to assess membrane permeability. Comparative
| Derivative | logP |
|---|---|
| Non-fluorinated cyclopropane | 2.1 |
| trans-2-Fluorocyclopropyl | 2.8 |
- In Silico Modeling : Use software like Schrödinger’s QikProp to predict absorption/distribution properties .
Q. What in vitro assays are suitable for evaluating the compound’s bioactivity?
- Anticancer Activity :
- MTT Assay : Test cytotoxicity against HCT-116 (colon) and MCF-7 (breast) cell lines. Dose-response curves (IC₅₀) are generated at 24–72 hours .
- CNS Penetration :
- PAMPA-BBB : Predict blood-brain barrier permeability using artificial membrane assays .
Methodological Challenges
Q. How can researchers address low yields in the final coupling step of the synthesis?
- Optimization Steps :
Activation of Carboxylic Acid : Use HATU or EDCI/HOBt for efficient amide bond formation.
Solvent Screening : Replace THF with DMF to improve solubility of intermediates.
Temperature Control : Conduct reactions under microwave irradiation (60°C, 30 min) to enhance reaction rates .
Q. What analytical techniques are critical for detecting trace impurities in the final product?
- LC-MS/MS : Identify byproducts (e.g., N-dealkylated derivatives) with a detection limit of 0.1%.
- 19F NMR : Monitor residual fluorinated starting materials (sensitivity: 50 ppm) .
Safety and Compliance
Q. What safety precautions are necessary when handling fluorocyclopropyl intermediates?
- Hazards : Fluorocyclopropanes are volatile and may release HF upon decomposition.
- Protocols :
- Use PPE (neoprene gloves, face shield) and work in a fume hood.
- Neutralize waste with calcium carbonate before disposal .
Data Reproducibility
Q. How can researchers ensure reproducibility in pharmacological assays?
- Standardization :
- Use identical cell passage numbers (e.g., HCT-116 at passage 15–20).
- Pre-treat assay plates with 0.1% BSA to minimize compound adsorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
